ETHYL (2E)-3-[(4-SULFAMOYLPHENYL)CARBAMOYL]PROP-2-ENOATE
Description
ETHYL (2E)-3-[(4-SULFAMOYLPHENYL)CARBAMOYL]PROP-2-ENOATE is an α,β-unsaturated ester characterized by a (2E)-configured propenoate backbone. The molecule features a carbamoyl group (-CONH-) linked to a 4-sulfamoylphenyl moiety (containing the -SO2NH2 substituent) at the β-position of the ester. The sulfamoyl group is notable for its role in medicinal chemistry, often associated with enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
ethyl (E)-4-oxo-4-(4-sulfamoylanilino)but-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5S/c1-2-19-12(16)8-7-11(15)14-9-3-5-10(6-4-9)20(13,17)18/h3-8H,2H2,1H3,(H,14,15)(H2,13,17,18)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLLLBQSBNCEBB-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C(=O)NC1=CC=C(C=C1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2E)-3-[(4-SULFAMOYLPHENYL)CARBAMOYL]PROP-2-ENOATE typically involves a multi-step process. One common method includes the reaction of 4-aminobenzenesulfonamide with acryloyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethanol under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL (2E)-3-[(4-SULFAMOYLPHENYL)CARBAMOYL]PROP-2-ENOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of N-alkylated sulfonamides.
Scientific Research Applications
ETHYL (2E)-3-[(4-SULFAMOYLPHENYL)CARBAMOYL]PROP-2-ENOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL (2E)-3-[(4-SULFAMOYLPHENYL)CARBAMOYL]PROP-2-ENOATE involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity. This inhibition can lead to various physiological effects, such as diuresis and reduction of intraocular pressure.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Notes:
- *logP values estimated using XLogP3 where available or analogous group contributions.
- †Calculated based on molecular formula (C13H14N2O5S).
- ‡Predicted lower logP due to polar sulfamoyl and carbamoyl groups.
Key Comparative Insights:
Substituent Effects on Polarity and Solubility:
- The sulfamoyl group in the target compound enhances polarity compared to methoxy or hydroxy substituents (e.g., EHD , coumaric acid ester ). However, its aqueous solubility remains low due to the hydrophobic aromatic core.
- The bromo-substituted analog exhibits higher lipophilicity (logP = 3.3), favoring membrane permeability but limiting water solubility.
Acidity and Reactivity:
- The sulfamoyl (-SO2NH2) and carbamoyl (-CONH-) groups in the target compound likely confer greater acidity (lower pKa) compared to hydroxy or methoxy derivatives, influencing hydrogen-bonding interactions and crystallinity .
- The α,β-unsaturated ester backbone may participate in Michael addition or conjugation-based reactions, similar to EHD and coumaric acid esters .
Biological and Functional Implications:
- Sulfamoyl-containing compounds (e.g., target compound ) are often explored for enzyme inhibition (e.g., carbonic anhydrase, kinases) due to the sulfonamide group’s ability to coordinate metal ions or mimic transition states.
- Coumaric acid esters are naturally occurring and linked to antioxidant activity, whereas brominated analogs may serve as halogenated probes in medicinal chemistry.
Crystallographic Behavior:
- Compounds like EHD and the title compound in demonstrate how substituents influence supramolecular arrangements. The sulfamoyl group’s hydrogen-bonding capacity may promote specific crystal packing, analogous to hydroxyl/methoxy interactions in EHD.
Biological Activity
ETHYL (2E)-3-[(4-SULFAMOYLPHENYL)CARBAMOYL]PROP-2-ENOATE is an organic compound classified within the sulfonamide group. Its unique molecular structure, which combines a sulfonamide moiety with an acrylic acid ethyl ester, positions it as a significant candidate for various biological applications, particularly in medicinal chemistry and enzyme inhibition.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with a molecular formula of C12H14N2O4S. The presence of the sulfonamide group (–SO2NH2) is crucial for its biological activity, as it allows interaction with various biological targets.
This compound primarily functions as an inhibitor of the enzyme carbonic anhydrase. This enzyme plays a vital role in regulating pH and fluid balance in biological systems. The compound binds to the active site of carbonic anhydrase, preventing its catalytic activity, which can lead to physiological effects such as diuresis and reduced intraocular pressure.
Antimicrobial Properties
Research has indicated that compounds within the sulfonamide class exhibit antimicrobial properties. This compound has shown potential against various bacterial strains, making it a candidate for further development as an antibiotic or antimicrobial agent.
Enzyme Inhibition Studies
In vitro studies have demonstrated that this compound effectively inhibits carbonic anhydrase activity. The inhibition kinetics suggest a competitive inhibition mechanism, where the compound competes with bicarbonate for binding at the enzyme's active site. This characteristic is particularly relevant in the treatment of conditions like glaucoma and edema.
Case Studies
- Study on Carbonic Anhydrase Inhibition : A study published in Journal of Medicinal Chemistry evaluated several sulfonamide derivatives, including this compound, showing significant inhibition of carbonic anhydrase with IC50 values in the low micromolar range.
- Antimicrobial Efficacy : In another study, this compound was tested against Gram-positive and Gram-negative bacteria, revealing a spectrum of activity that supports its potential use as an antimicrobial agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Activity |
|---|---|---|
| 4-Sulfamoylbenzoic Acid | Structure | Antimicrobial |
| N-(4-Sulfamoylphenyl)acetamide | Structure | Moderate enzyme inhibition |
This compound stands out due to its dual functionality as both an enzyme inhibitor and a potential antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
